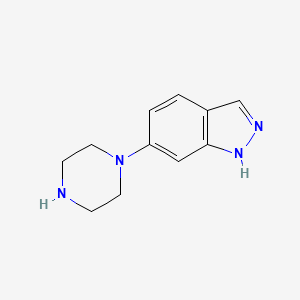

6-(哌嗪-1-基)-1H-吲唑

描述

6-(Piperazin-1-yl)-1H-indazole is a chemical compound that has been the subject of research due to its potential applications in medicinal chemistry. The compound features a piperazine ring, which is a common moiety in pharmaceuticals, attached to an indazole core. This structural motif is of interest because of its pharmacological properties, particularly in the context of central nervous system (CNS) diseases and antimycobacterial activity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 5-piperazinyl-3-sulfonylindazoles, which are structurally related to 6-(Piperazin-1-yl)-1H-indazole, were synthesized as part of a study to develop potent and selective 5-HT(6) antagonists for cognitive enhancement . Another study reported the synthesis of 6-(4-((substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)phenanthridine analogues using click chemistry, which demonstrates the versatility of piperazine-containing compounds in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of compounds related to 6-(Piperazin-1-yl)-1H-indazole has been analyzed using various techniques. For example, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to study the molecular structures of benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate and related compounds, indicating the higher stability of the hydrazone tautomers . This type of analysis is crucial for understanding the stability and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactions involving piperazine rings are diverse and can lead to a variety of biologically active compounds. The synthesis processes often involve multiple steps, including etherification, hydrazonation, cyclization, and reduction, as seen in the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole . These reactions are essential for constructing the piperazine-containing core and for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Piperazin-1-yl)-1H-indazole and related compounds are influenced by their molecular structure. The presence of the piperazine ring contributes to the basicity and solubility of the molecule, which are important parameters in drug design. The pharmacokinetic and pharmacological activities of these compounds are also of interest, as they determine the compound's suitability for further drug development. For instance, compounds with good activity against Mycobacterium tuberculosis and low cytotoxicity against mouse macrophage cell lines have been identified, indicating their potential as antimycobacterial agents .

科学研究应用

药物化学

哌嗪-1-基-1H-吲唑衍生物,如 1-(2-氟苯基)-3-(4-((吡啶-2-基)甲基)哌嗪-1-基)-1H-吲唑,在药物化学中具有重要意义。这些化合物通过高效工艺合成,并通过光谱分析进行表征。对接研究进一步阐明了它们的潜在药用应用 (Balaraju, Kalyani, & Laxminarayana, 2019)。

神经学研究

新型的 5-哌嗪基-3-磺酰基吲唑系列表现出对 5-HT(6) 受体的有效且选择性的拮抗作用,这对中枢神经系统疾病的认知增强具有影响。深入探讨了它们的合成、SAR、药代动力学和药理活性 (Liu et al., 2010)。

放射药开发

像 (Z)-2-((1H-吲唑-3-基)亚甲基)-6-甲氧基-7-(哌嗪-1-基甲基)苯并呋喃-3(2H)-酮这样的化合物至关重要,因为它们抑制 PIM1 酶,并且是用于成像此酶的潜在 PET 探针。作为 PET 探针合成和用于成像 PIM1 酶的潜力在放射药研究中具有重要意义 (Gao, Wang, Miller, & Zheng, 2013)。

抗癌研究

由 6-(4-苯基-哌嗪-1-基)吡啶-3-胺合成的新型曼尼希碱基对前列腺癌细胞显示出有希望的抗癌活性。这些化合物代表了新型化疗药物开发的重大进展 (Demirci & Demirbas, 2019)。

抗真菌应用

1-(1H-1,2,4-三唑-1-基)-2-(2,4-二氟苯基)-3-[(4-取代-哌嗪)-1-基]-2-丙醇的合成及其抗真菌活性突出了这些化合物在对抗真菌感染方面的潜力。它们的抗真菌特性对一系列真菌尤为显着,强调了它们在抗真菌研究中的重要性 (Ye Guang-ming, 2005)。

抗菌研究

已经合成了含有酰胺键的哌嗪取代的 1,2,3-三唑,并显示出对各种细菌和真菌菌株的中等至良好抗菌活性。它们作为抗菌剂的潜力值得注意 (Yadav, Kaushik, & Kumar, 2022)。

生化合成

3-(1-哌嗪基)-1H-吲唑的简便制备用于潜在抗精神病药物的临床前评估,这是生化合成中的重大进展。这些化合物的改进制备工艺表明它们与药物研究相关 (Leroy et al., 2001)。

作用机制

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been reported to interact withCyclin-Dependent Kinases 4 and 6 (CDK4/6) and Histamine H3 and Sigma-1 Receptors . These targets play crucial roles in cell cycle control, signal transduction, and pain modulation .

Mode of Action

For instance, CDK4/6 inhibitors prevent the progression of the cell cycle from the G1 to S phase , while Histamine H3 and Sigma-1 Receptor antagonists have antinociceptive properties .

Biochemical Pathways

Cdk4/6 inhibitors, which are structurally similar, affect thecell cycle control pathway . On the other hand, Histamine H3 and Sigma-1 Receptor antagonists influence pain signaling pathways .

Result of Action

For instance, CDK4/6 inhibitors can lead to cell cycle arrest , while Histamine H3 and Sigma-1 Receptor antagonists have shown promising antinociceptive properties .

生化分析

Biochemical Properties

In biochemical reactions, 6-(Piperazin-1-yl)-1H-indazole interacts with various enzymes and proteins. For instance, it has been found to induce apoptosis in MCF-7 breast cancer cells . The nature of these interactions is complex and involves various biochemical pathways .

Cellular Effects

6-(Piperazin-1-yl)-1H-indazole has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to induce G2/M phase arrest in MCF-7 cells .

Molecular Mechanism

At the molecular level, 6-(Piperazin-1-yl)-1H-indazole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to significantly induce MCF-7 cell apoptosis .

属性

IUPAC Name |

6-piperazin-1-yl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-10(15-5-3-12-4-6-15)7-11-9(1)8-13-14-11/h1-2,7-8,12H,3-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOSRZZZVNSGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732956 | |

| Record name | 6-(Piperazin-1-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

763910-07-2 | |

| Record name | 6-(Piperazin-1-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

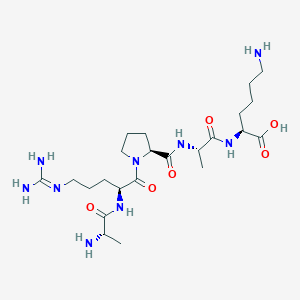

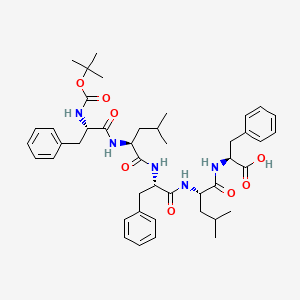

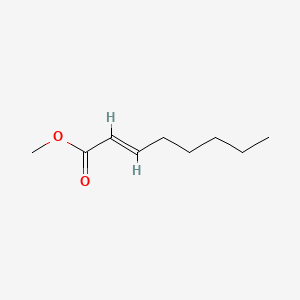

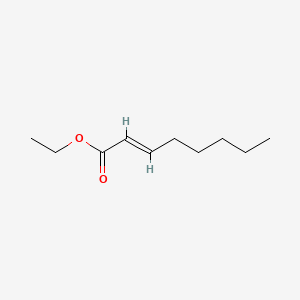

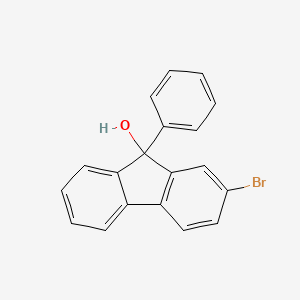

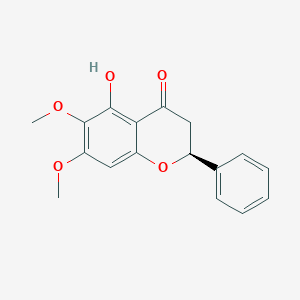

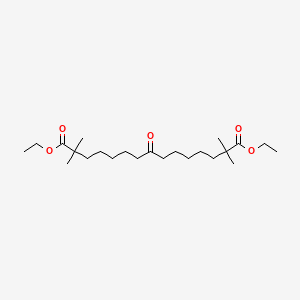

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3029651.png)

![[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol](/img/structure/B3029654.png)